molecular formula C34H40NO2PS B13656138 (R)-N-((R)-1-(3-(Benzyloxy)-2-(diphenylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide

(R)-N-((R)-1-(3-(Benzyloxy)-2-(diphenylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide

Cat. No.: B13656138
M. Wt: 557.7 g/mol
InChI Key: ZSCGUSZAFVYROV-DKHGMYDOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-N-(®-1-(3-(Benzyloxy)-2-(diphenylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-1-(3-(Benzyloxy)-2-(diphenylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds The process often starts with the preparation of the benzyloxy and diphenylphosphanyl groups, followed by their attachment to the phenyl ring

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-N-(®-1-(3-(Benzyloxy)-2-(diphenylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to amines.

    Substitution: The benzyloxy and diphenylphosphanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

®-N-(®-1-(3-(Benzyloxy)-2-(diphenylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a ligand in catalytic reactions.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-N-(®-1-(3-(Benzyloxy)-2-(diphenylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ®-N-(®-1-(3-(Benzyloxy)-2-(diphenylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide apart from similar compounds is its unique combination of functional groups and stereochemistry. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in various scientific research applications.

Properties

Molecular Formula

C34H40NO2PS

Molecular Weight

557.7 g/mol

IUPAC Name

N-[(1R)-1-(2-diphenylphosphanyl-3-phenylmethoxyphenyl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C34H40NO2PS/c1-33(2,3)32(35-39(36)34(4,5)6)29-23-16-24-30(37-25-26-17-10-7-11-18-26)31(29)38(27-19-12-8-13-20-27)28-21-14-9-15-22-28/h7-24,32,35H,25H2,1-6H3/t32-,39?/m0/s1

InChI Key

ZSCGUSZAFVYROV-DKHGMYDOSA-N

Isomeric SMILES

CC(C)(C)[C@H](C1=C(C(=CC=C1)OCC2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C(C1=C(C(=CC=C1)OCC2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.